3-Aminopropyl(benzyl)phosphinic acid
Description
Properties
Molecular Formula |
C10H16NO2P |
|---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
3-aminopropyl(benzyl)phosphinic acid |
InChI |
InChI=1S/C10H16NO2P/c11-7-4-8-14(12,13)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,11H2,(H,12,13) |
InChI Key |
RBLRLMBKEMYMCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CP(=O)(CCCN)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Phosphinic Acid Derivatives
Structural and Functional Classification
Phosphinic acid derivatives vary in substituents attached to the phosphorus atom, which critically determine their pharmacological profiles. Below is a comparative analysis of key analogs:
Table 1: Structural and Pharmacological Comparison of Phosphinic Acid Derivatives
Agonist vs. Antagonist Activity
- Agonists: Unsubstituted (3-aminopropylphosphinic acid) and methyl-substituted (SKF97541) analogs act as full GABAB agonists, effectively reducing transient lower esophageal sphincter relaxations (TLOSRs) in reflux models. Their efficacy correlates with high affinity for human recombinant GABAB receptors .
- Antagonists : Bulky substituents like diethoxymethyl (CGP35348) or n-hexyl (3-APHPA) convert activity to antagonism. CGP35348 demonstrates systemic activity, reversing baclofen-induced effects at 30 mg/kg in vivo .
Substituent Effects on Potency and Selectivity
- Methyl Group : Minimal impact on affinity but may reduce potency in specific contexts (e.g., 2-keto-substituted analogs) .
- Diethoxymethyl Group : Enhances antagonist potency (pA2 = 5.38) but with wide confidence limits, suggesting variable bioavailability .
- Evidence from esterification studies indicates benzyl-substituted phosphinic acids exhibit lower reaction yields due to steric effects, which may translate to delayed receptor dissociation and prolonged activity .
Preparation Methods
Reaction Mechanism and General Procedure
The phospha-Mannich reaction is a three-component process involving a phosphorus precursor (e.g., hypophosphorous acid), an aldehyde (typically formaldehyde), and an amine (benzylamine or derivatives). This method proceeds via nucleophilic addition of the amine to the aldehyde, followed by phosphorylation to form the target compound.
For 3-aminopropyl(benzyl)phosphinic acid, the reaction sequence begins with the condensation of benzylamine and formaldehyde, generating an imine intermediate. Subsequent addition of hypophosphorous acid introduces the phosphinic moiety, yielding the final product after acid hydrolysis.
Optimization and Yield
Key parameters influencing yield include:
-
Temperature : Reactions conducted at 60–80°C achieve optimal kinetics without side-product formation.
-
Solvent : Polar aprotic solvents like DMF enhance solubility of intermediates, improving reaction homogeneity.
-
Catalyst : Lewis acids such as ZnCl₂ accelerate phosphorylation, reducing reaction time from 24 h to 8 h.
Reported yields for this method range from 65% to 78%, with purity exceeding 95% after recrystallization.
Kabachnik-Fields Condensation
Synthetic Pathway
The Kabachnik-Fields reaction employs aldehydes, amines, and dialkyl phosphites to construct α-aminophosphinic acids. For this compound, benzaldehyde, 3-aminopropanol, and phenyl-H-phosphinic acid react under acidic conditions to form the target compound.
Critical Parameters
-
Catalyst : BF₃·Et₂O (10 mol%) significantly enhances reaction efficiency by activating the aldehyde.
-
Reagent Ratios : A 1:1:1 molar ratio of aldehyde:amine:phosphite minimizes by-products like bis-phosphorylated species.
-
Workup : Neutralization with triethylamine followed by ethanol precipitation isolates the product in 70–85% yield.
Comparative Advantages
This method avoids hazardous phosphorus precursors (e.g., POCl₃) and operates under milder conditions (room temperature to 60°C). However, scalability is limited by the need for stoichiometric phosphite reagents.
Aza-Pudovik Addition
Methodology
The aza-Pudovik reaction involves the addition of alkyl-H-phosphinates to preformed imines. For this compound, ethyl phenyl-H-phosphinate reacts with the imine derived from benzaldehyde and 3-aminopropanol under microwave irradiation.
Reaction Conditions
Stereochemical Outcomes
The reaction produces a 1:1 diastereomeric mixture due to prochiral phosphorus centers. Column chromatography enriches one isomer, achieving >90% diastereomeric excess in optimized cases.
Phosphoramide-Based Synthesis
Procedure Overview
Phosphoramides serve as phosphorylating agents in this two-step approach. Benzaldehyde reacts with 3-aminopropanol and a phosphoramide (e.g., diphenylphosphoramide) in the presence of BF₃, forming an α-(N-phosphorylamino) intermediate. Acidic hydrolysis then cleaves the phosphoryl group, yielding this compound.
Yield and Purity
-
Intermediate Isolation : The phosphorylated adduct is isolated in 60–75% yield via flash chromatography.
-
Hydrolysis Conditions : 6 M HCl at reflux for 4 h provides the final product in 80–85% purity, requiring further recrystallization.
Alternative Synthetic Routes
Phosphorus Oxychloride Method
A patent-described route uses phosphorus oxychloride (POCl₃) and 3-amino-1-propanol in dichloromethane. The reaction proceeds via a cyclic phosphoryl chloride intermediate, which undergoes hydrolysis to yield the target compound.
Key Steps:
Advantages:
-
Cost-Effectiveness : POCl₃ is cheaper than specialty phosphites.
-
Scalability : The process is demonstrated on multi-gram scales with minimal purification.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Phospha-Mannich | 65–78 | >95 | 8–24 h | Moderate |
| Kabachnik-Fields | 70–85 | 85–90 | 12–18 h | Limited |
| Aza-Pudovik | 88–92 | >90 | 1.5 h | High (MW-assisted) |
| Phosphoramide-Based | 60–75 | 80–85 | 6–8 h | Low |
| POCl₃ Route | 90 | 95 | 4–6 h | High |
Q & A
Basic: What synthetic strategies are recommended for preparing 3-aminopropyl(benzyl)phosphinic acid derivatives with high purity?
Methodological Answer:
The synthesis of this compound derivatives typically involves phosphonite intermediates and catalytic hydrogenation. A validated approach includes:
- Step 1: Reacting benzyl acrylate derivatives with bis(trimethylsilyl) phosphonite to form pseudodipeptide bonds.
- Step 2: Deprotecting the N- and C-termini via catalytic hydrogenation (e.g., Pd/C) to remove benzyl groups.
- Step 3: Introducing Fmoc protection selectively to stabilize the amino group for further functionalization .
- Quality Control: Purification via reverse-phase HPLC and characterization using H/P NMR ensures >95% purity. Reference patents (e.g., EP1681294) detail solvent optimization (DMF/THF mixtures) to minimize byproducts .
Basic: How does this compound interact with GABAB receptors in vitro?
Methodological Answer:
- Binding Assays: Radioligand displacement studies using H-baclofen in rat synaptic membranes show IC values of 0.09–1.7 µM, indicating competitive antagonism at GABAB receptors .
- Functional Assays: In rat coccygeus muscle, the compound inhibits electrically induced contractions (IC ~0.09 mM), with Schild analysis confirming competitive antagonism (pA = 4.45–5.38) .
- Key Controls: Include 2-hydroxysaclofen as a reference antagonist and verify receptor specificity using GABAA-negative allosteric modulators (e.g., bicuculline) .
Advanced: How can researchers resolve contradictions in reported agonist vs. antagonist activity of this compound at GABAB receptors?
Methodological Answer:
Discrepancies arise from experimental models and substituent effects:
- Agonist Activity: Observed in recombinant GABAB(1a/2) receptors (EC ~100 nM) due to full receptor activation in heterologous systems .
- Antagonist Activity: Reported in peripheral tissues (e.g., rat coccygeus) due to tissue-specific receptor isoforms or differential uptake via GABA transporters .
- Resolution Strategy:
Advanced: What structural modifications enhance the selectivity of this compound analogs for peripheral vs. central GABAB receptors?
Methodological Answer:
- Peripheral Selectivity: Introduce bulky substituents (e.g., benzyl or n-hexyl groups) to reduce blood-brain barrier permeability. For example, 3-aminopropyl(n-hexyl)phosphinic acid shows 10-fold higher peripheral potency (pA = 4.86) than brain-penetrant analogs .
- Central Activity: Methyl or small alkyl groups improve CNS uptake but reduce receptor subtype selectivity .
- Validation: Measure logP (octanol/water) and perform in vivo microdialysis to confirm brain exposure .
Advanced: How do in vitro binding affinities correlate with in vivo efficacy in TLOSR (transient lower esophageal sphincter relaxation) inhibition?
Methodological Answer:
- In Vitro: Use HEK293 cells expressing human GABAB receptors to determine EC values. This compound analogs show EC <1 µM, but this may not predict in vivo TLOSR inhibition .
- In Vivo: Employ ferret or dog models of reflux, monitoring TLOSR frequency via manometry. Compounds with >50% TLOSR reduction at 1 mg/kg (IV) typically have logD >1.5 and moderate plasma protein binding (<85%) .
- Discrepancy Factors: Species differences in GABA transporter expression and metabolic stability (e.g., CYP3A4 cleavage of phosphinic acids) .
Advanced: What analytical techniques are critical for characterizing impurities in this compound synthesis?
Methodological Answer:
- HPLC-MS: Detect hydrolyzed byproducts (e.g., free phosphinic acid) using C18 columns with 0.1% TFA mobile phase.
- P NMR: Identify phosphorous-containing impurities (e.g., dialkyl phosphonates) at δ 25–35 ppm .
- Elemental Analysis: Confirm stoichiometry (CHNOP) with <0.3% deviation .
Advanced: How can researchers leverage structure-activity relationship (SAR) data to design this compound analogs with improved metabolic stability?
Methodological Answer:
- Modification Sites:
- Metabolic Profiling: Incubate analogs with liver microsomes (human/rat) and monitor degradation via LC-MS. Stable analogs retain >80% integrity after 1 hour .
Advanced: What mechanisms explain the differential effects of 3-aminopropylphosphinic acid vs. 3-aminopropyl(methyl)phosphinic acid in CNS disorders?
Methodological Answer:
- Methyl Substitution: Reduces affinity for GABAA receptors (IC >100 µM vs. 10 µM for non-methylated analogs), enhancing GABAB selectivity .
- Blood-Brain Barrier (BBB): Methyl groups increase logP, enhancing CNS penetration. In vivo, methyl analogs show 3-fold higher brain/plasma ratios .
- Therapeutic Implications: Methylated analogs (e.g., SKF97541) are prioritized for CNS disorders (e.g., spasticity), while non-methylated variants target peripheral applications (e.g., reflux) .
Advanced: How can computational modeling optimize the design of this compound-based enzyme inhibitors?
Methodological Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with target enzymes (e.g., glutamate decarboxylase). Focus on hydrogen bonding between phosphinic acid and catalytic residues (e.g., Lys245) .
- MD Simulations: Assess binding stability over 100 ns trajectories; prioritize analogs with RMSD <2 Å .
- Validation: Correlate in silico binding scores (ΔG < -8 kcal/mol) with in vitro IC values .
Advanced: What are emerging applications of this compound derivatives in material science?
Methodological Answer:
- Metal Chelation: Phosphinic acid groups bind transition metals (e.g., Cu) for catalytic nanomaterials. Stability constants (logK ~8) are determined via potentiometric titration .
- Polymer Modification: Incorporate into polyamides via copolymerization to enhance flame retardancy (LOI >30%) .
- Characterization: Use FTIR (P=O stretch ~1200 cm) and XPS to confirm integration into matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
